N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring:
- A coumarin (2-oxo-2H-chromene) core, known for its fluorescence and bioactive properties.
- A 1,3,4-oxadiazole ring, a nitrogen-oxygen heterocycle with applications in medicinal chemistry.
- A benzo[d][1,3]dioxol-5-yl substituent, a methylenedioxybenzene moiety often associated with improved pharmacokinetic properties. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., coumarin-3-carboxylic acid) and a 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-amine intermediate, analogous to methods in and .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O6/c23-16(12-7-10-3-1-2-4-13(10)27-18(12)24)20-19-22-21-17(28-19)11-5-6-14-15(8-11)26-9-25-14/h1-8H,9H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCHNHKYWIHZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction using 5-bromo-benzo[d][1,3]dioxole and an appropriate amine.
Construction of the oxadiazole ring: This step often involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the chromene core: The chromene core can be synthesized via a Knoevenagel condensation reaction between a salicylaldehyde derivative and a malonic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis and cell cycle arrest in cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing key structural motifs, such as benzo[d][1,3]dioxol, heterocyclic cores, or carboxamide linkages.
Comparison with Thiadiazole-Coumarin Hybrids
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CID 671784, )
- Structural Difference : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole (sulfur instead of oxygen).
- Molecular Formula : C₁₃H₉N₃O₃S vs. C₁₈H₁₁N₃O₅ (estimated for the target compound).
- Solubility: Thiadiazole’s polarizable sulfur may increase lipophilicity compared to oxadiazole .
Comparison with Benzo[d][1,3]dioxol-Containing Heterocycles
Key Examples :
5a–5c () : Penta-2,4-dienamides with benzo[d][1,3]dioxol and triazole/thiazole substituents.
- Yields : 82–92.7%, higher than typical carboxamide couplings (e.g., 60–71% in ).
- Melting Points : 157–231°C, suggesting high crystallinity due to hydrogen-bonding carboxamide groups .
ASN90 () : A thiadiazole-piperazine derivative with benzo[d][1,3]dioxol.
- Pharmacological Role : O-GlcNAcase inhibitor, highlighting the benzo[d][1,3]dioxol moiety’s role in CNS-targeted drugs .
Comparison with Pyrazole/Thiazole Carboxamides
Examples from and :
Physicochemical and Spectroscopic Data Comparison
Table 1: Key Properties of Selected Analogs
Discussion of Structural Influence on Properties
- Bioactivity : Benzo[d][1,3]dioxol derivatives often exhibit enhanced metabolic stability and blood-brain barrier penetration (e.g., ASN90 in ) .
- Heterocycle Choice :
- 1,3,4-Oxadiazole : May reduce toxicity compared to thiadiazole but could lower lipophilicity.
- Coumarin Core : Introduces fluorescence, enabling applications in bioimaging or protease sensing.
- Synthetic Accessibility : Carboxamide couplings () are reliable but moderate-yielding, suggesting room for optimization in the target compound’s synthesis.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising:
- Benzo[d][1,3]dioxole moiety
- 1,3,4-Oxadiazole ring
- Chromene scaffold
This unique combination of structural elements is believed to contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase in various cancer cell lines. This effect is primarily attributed to their ability to interfere with microtubule dynamics and inhibit tubulin polymerization .
- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
The proposed mechanisms for the biological activity of this compound include:
- Microtubule Interaction : The presence of the chromene structure suggests that the compound may stabilize microtubules or inhibit their polymerization, disrupting normal mitotic processes .
- Modulation of Signaling Pathways : Similar compounds have been reported to modulate key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways .
Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer effects of a related compound found that it exhibited an IC50 value of 0.52 μM against COX-II protein while demonstrating significant selectivity . This suggests that modifications in the structure can enhance biological potency.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Study 2: In Vivo Efficacy
In vivo studies showed that compounds with similar structures exhibited up to 64% inhibition of tumor growth in xenograft models compared to controls . These findings support the potential therapeutic applications of this compound.
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests they adhere to Lipinski's Rule of Five, indicating favorable absorption and bioavailability characteristics . This is critical for their development as therapeutic agents.
Q & A
Q. What are the key synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves three stages:
Oxadiazole ring formation : Cyclization of hydrazide intermediates using dehydrating agents (e.g., POCl₃) at 80–100°C .
Chromene-carboxamide coupling : Amide bond formation via carbodiimides (e.g., EDCI) in anhydrous DMF .
Functionalization : Electrophilic substitution on the benzo[d][1,3]dioxole moiety using HNO₃/H₂SO₄ or alkyl halides .
- Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (≥15%) are achieved by adjusting solvent polarity (e.g., DCM → DMF) and catalyst loading (e.g., 0.1–0.3 eq. triethylamine) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and oxadiazole/chromene carbons (δ 150–165 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 422.3) .
Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Anticancer Activity : MTT assay on HeLa, MCF-7, and A549 cell lines (IC₅₀ ≤ 10 µM suggests high potency) .
- Antimicrobial Screening : Disk diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 50 µg/mL) .
- Enzyme Inhibition : Fluorometric assays for COX-2 or HDACs (IC₅₀ values <1 µM indicate target engagement) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer efficacy?
- Methodological Answer :
- Core Modifications :
| Modification | Biological Impact | Reference |
|---|---|---|
| Oxadiazole → Thiadiazole | Enhanced apoptosis via caspase-3 activation | |
| Chromene → Coumarin | Improved solubility without losing potency | |
| Benzo[d][1,3]dioxole halogenation | Increased logP (better BBB penetration) |
- Assay Design : Compare IC₅₀ shifts in isogenic cell lines (e.g., wild-type vs. p53-null) to probe mechanistic dependencies .
Q. What computational strategies are suitable for predicting metabolic stability and off-target effects?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to CYP3A4 (major metabolizing enzyme) using AMBER or GROMACS .
- Docking Studies : Autodock Vina for off-target screening (e.g., hERG channel, IC₅₀ >10 µM reduces cardiotoxicity risk) .
- QSAR Models : Train on datasets like ChEMBL to predict ADMET properties (e.g., t₁/₂ >4 hrs for oral bioavailability) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Case Example : Discrepancies in apoptosis induction (e.g., 40% vs. 70% in Jurkat cells):
Replicate Conditions : Standardize cell density, serum concentration, and incubation time .
Orthogonal Assays : Confirm via Annexin V-FITC/PI flow cytometry and Western blot (Bax/Bcl-2 ratio) .
Batch Analysis : Test compound purity (HPLC ≥98%) and stability (e.g., DMSO stock degradation over 7 days) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
